molecular formula C12H16 B14482311 5-Ethyl-1-methyl-2,3-dihydro-1H-indene CAS No. 66703-11-5

5-Ethyl-1-methyl-2,3-dihydro-1H-indene

Cat. No.: B14482311
CAS No.: 66703-11-5
M. Wt: 160.25 g/mol
InChI Key: OCZXVIKVVCFTAS-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H16. It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This compound is a derivative of indane, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 1-position of the indane structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .

Industrial Production Methods

Industrial production of indane derivatives, including this compound, typically involves the hydrogenation of indene. This process is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Introduction of halogens, nitro groups, or other functional groups into the aromatic ring.

Scientific Research Applications

5-Ethyl-1-methyl-2,3-dihydro-1H-indene has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1-Methylindane: A derivative of indane with a methyl group at the 1-position.

    2-Methylindane: A derivative of indane with a methyl group at the 2-position.

    4-Methylindane: A derivative of indane with a methyl group at the 4-position.

    5-Methylindane: A derivative of indane with a methyl group at the 5-position.

Uniqueness

5-Ethyl-1-methyl-2,3-dihydro-1H-indene is unique due to the presence of both an ethyl group at the 5-position and a methyl group at the 1-position.

Properties

CAS No.

66703-11-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

5-ethyl-1-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-3-10-5-7-12-9(2)4-6-11(12)8-10/h5,7-9H,3-4,6H2,1-2H3

InChI Key

OCZXVIKVVCFTAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(CC2)C

Origin of Product

United States

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